molecular formula C8H16N2O B8254063 4,4-Bis(ethylamino)but-2-yn-1-ol

4,4-Bis(ethylamino)but-2-yn-1-ol

Cat. No.: B8254063
M. Wt: 156.23 g/mol
InChI Key: BNJXKQHFEKODJM-UHFFFAOYSA-N
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Description

4,4-Bis(ethylamino)but-2-yn-1-ol is an organic compound with the molecular formula C10H20N2O. It is characterized by the presence of two ethylamino groups attached to a but-2-yn-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(ethylamino)but-2-yn-1-ol typically involves the reaction of but-2-yne-1,4-diol with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

But-2-yne-1,4-diol+2EthylamineThis compound\text{But-2-yne-1,4-diol} + 2 \text{Ethylamine} \rightarrow \text{this compound} But-2-yne-1,4-diol+2Ethylamine→this compound

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(ethylamino)but-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The ethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated alcohols or amines.

Scientific Research Applications

4,4-Bis(ethylamino)but-2-yn-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(ethylamino)but-2-yn-1-ol involves its interaction with specific molecular targets. The ethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in covalent bonding with reactive sites on proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(methylamino)but-2-yn-1-ol
  • 4,4-Bis(propylamino)but-2-yn-1-ol
  • 4,4-Bis(butylamino)but-2-yn-1-ol

Uniqueness

4,4-Bis(ethylamino)but-2-yn-1-ol is unique due to the specific arrangement of its ethylamino groups and the but-2-yn-1-ol backbone. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4,4-bis(ethylamino)but-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-8(10-4-2)6-5-7-11/h8-11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJXKQHFEKODJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#CCO)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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